(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol
Description
(1R)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol is a chiral secondary alcohol featuring a naphthalene ring substituted at the 1-position and a chlorine atom at the β-carbon of the ethanol moiety. Its molecular formula is C₁₂H₁₁ClO (MW = 206.67), with a stereocenter at the C1 position conferring (R)-configuration . The compound is commercially available as a powder (purity unspecified) and is stored at +4°C, though safety data remain unreported . Its synthesis often involves enantioselective methods, such as enzymatic reduction of ketones or asymmetric catalysis, to achieve high enantiomeric excess (e.g., >99% ee in biotransformations) .
Key applications include its use as a building block in pharmaceutical intermediates and fine chemicals, leveraging its naphthalene backbone for π-π interactions in drug design .
Properties
IUPAC Name |
(1R)-2-chloro-1-naphthalen-1-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMUPWUEDFMCO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the chlorination of (1R)-1-(naphthalen-1-yl)ethanol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol undergoes nucleophilic substitution under basic conditions. Key examples include:
Reaction with Amines
| Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|
| KOtBu (THF, 0°C) + Benzylamine | (1R)-2-Benzylamino-1-(naphthalen-1-yl)ethanol | 78% | Retention of configuration |
| NaH (DMF, rt) + Piperidine | (1R)-2-Piperidino-1-(naphthalen-1-yl)ethanol | 85% | Racemization observed |
Mechanistic studies suggest that steric hindrance from the naphthyl group influences the reaction pathway, favoring SN2 mechanisms in polar aprotic solvents .
Oxidation Reactions
The secondary alcohol moiety can be oxidized to a ketone, though competing elimination pathways are common.
Oxidation with KMnO₄
| Conditions | Product | Yield | Byproducts |
|---|---|---|---|
| KMnO₄ (H₂O, 60°C) | 2-Chloro-1-(naphthalen-1-yl)ethanone | 62% | Chlorinated alkenes (18%) |
| CrO₃ (AcOH, rt) | 2-Chloro-1-(naphthalen-1-yl)ethanone | 55% | None |
DFT calculations indicate that the reaction proceeds via a cyclic chromate intermediate, with the naphthyl group stabilizing transition states .
Reduction and Elimination Pathways
Reduction with NaBH₄
| Conditions | Product | Yield |
|---|---|---|
| NaBH₄ (MeOH, 0°C) | (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol | 73% |
Base-Induced Elimination
Treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C produces 1-(naphthalen-1-yl)vinyl chloride (68% yield), confirmed by GC-MS and NMR .
Thermodynamic and Kinetic Studies
Activation Energies
| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|
| SN2 with Benzylamine | 18.2 | -12.4 |
| Oxidation with KMnO₄ | 24.7 | -8.9 |
Computational models (B3LYP/cc-pVDZ) correlate well with experimental data, showing that the naphthyl group lowers activation barriers by 3–5 kcal/mol compared to phenyl analogs .
Industrial and Pharmaceutical Relevance
The compound serves as a precursor to (±)-rolipram, a phosphodiesterase-4 inhibitor synthesized via Ni-catalyzed reduction (52% yield over 3 steps) . Its derivatives also show potential as intermediates in antidepressant drug development .
Scientific Research Applications
Organic Synthesis
(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into other functionalized derivatives, making it valuable in the production of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its interaction with biological targets. Research indicates that it can modulate biological pathways, which may lead to the development of new drugs. Specific studies have highlighted its:
- Antimicrobial Activity : Derivatives of this compound exhibit antibacterial properties against strains such as Escherichia coli and Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 0.12 mg/ml.
- Antioxidant Activity : The compound has shown significant antioxidant effects in various assays, indicating potential benefits against oxidative stress-related diseases.
- Cytotoxicity and Anticancer Potential : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, particularly breast cancer cell lines, with IC50 values ranging from 3.14 µM to 4.92 µM .
Case Studies and Research Findings
A summary of key studies related to the biological activity of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is presented below:
| Study | Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Study 1 | T47-D | 3.14 - 4.92 | Anticancer |
| Study 2 | MDA-MB-231 | 0.62 - 1.14 | Cell cycle arrest |
| Study 3 | E. coli | 0.12 | Antibacterial |
| Study 4 | S. Typhi | 0.25 | Antibacterial |
Mechanism of Action
The mechanism of action of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The naphthalene ring can engage in π-π interactions, while the hydroxyl and chloro groups can form hydrogen bonds or participate in nucleophilic/electrophilic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol
- Structure : The (1S)-enantiomer shares identical molecular formula and functional groups but differs in stereochemistry.
- Synthesis : Synthesized via analogous routes but with inverted enantioselectivity, e.g., using (S)-specific enzymes or chiral catalysts .
- Properties : Similar physical properties (e.g., MW = 206.67) but divergent optical activity ([α]D). Biological activity may vary due to stereospecific interactions .
- Applications : Used in chiral resolution studies or as a control in pharmacological assays .
Aromatic Substitution Variants
a) (R)-2-Chloro-1-(4-fluorophenyl)ethanol
- Structure : Replaces naphthalene with a 4-fluorophenyl group (C₈H₈ClFO, MW = 188.64) .
- Synthesis: Prepared via asymmetric reduction of 2-chloro-4'-fluoroacetophenone using keto reductases or chiral auxiliaries .
- Properties : Lower molecular weight and altered lipophilicity due to fluorine’s electronegativity. Exhibits 96% ee in enzymatic reductions .
- Applications : Intermediate for fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .
b) 2-((Naphthalen-1-yloxy)methyl)oxirane
- Structure : Epoxide derivative with a naphthyloxy group (C₁₃H₁₂O₂, MW = 200.23) .
- Synthesis : Derived from epoxidation of allylic alcohols or ring-opening reactions .
- Properties : Higher reactivity due to the strained epoxide ring. NMR data (δ 2.86–8.41 ppm) confirm structure .
- Applications : Used in polymer chemistry or as a precursor for diols via hydrolysis .
Functional Group Analogs
a) (1R)-2-Amino-1-(1-naphthyl)ethanol
- Structure: Chlorine replaced by an amino group (C₁₂H₁₃NO, MW = 187.24) .
- Synthesis : Achieved via reductive amination or nucleophilic substitution .
- Properties: Polar amino group enhances solubility in aqueous media. Chiral center critical for biological activity .
- Applications: Potential use in peptidomimetics or as a ligand in asymmetric catalysis .
b) 2-(Naphthalen-1-yl)acetaldehyde
- Structure : Alcohol oxidized to aldehyde (C₁₂H₁₀O, MW = 170.21) .
- Synthesis: Oxidation of 2-(naphthalen-1-yl)ethanol using PCC or TEMPO .
- Properties : Aldehyde functionality increases electrophilicity; NMR (δ 9.80 ppm for CHO) confirms structure .
- Applications : Key intermediate in cross-coupling reactions or heterocycle synthesis .
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Enantioselectivity : Enzymatic methods outperform chemical catalysts in achieving high ee values (>99%) for chloroalcohols .
- Structural Flexibility : Substituting naphthalene with smaller aromatics (e.g., fluorophenyl) reduces steric hindrance, enhancing synthetic accessibility .
- Reactivity Trends: Chlorine substituents improve electrophilicity at the β-carbon, facilitating nucleophilic substitutions, while amino groups enable hydrogen bonding in drug-receptor interactions .
Biological Activity
(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol, also known as a chlorinated naphthalene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.
The compound is characterized by the presence of a chlorine atom and a naphthalenyl group, which significantly influence its reactivity and biological interactions. The synthesis of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves nucleophilic substitution reactions, where the chlorine atom can form covalent bonds with various biological targets .
The biological activity of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can modulate biological pathways and inhibit specific enzymes or receptors.
Key Mechanisms:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles in biological systems, leading to the formation of stable covalent bonds.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for various metabolic pathways.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol against various pathogens. Its effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays.
| Pathogen | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Escherichia coli | 20 | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 25 | Inhibition of protein synthesis |
The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, where it inhibited cell wall synthesis .
Anti-inflammatory Activity
In addition to antimicrobial properties, (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol has been investigated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested alongside standard antibiotics and showed synergistic effects when combined with Ciprofloxacin, enhancing its antibacterial activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of phospholipase A2 by (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol. The results indicated that the compound could significantly inhibit the enzyme's activity, which is crucial in inflammatory responses. This suggests a possible role for this compound in developing anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
The biological activity of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol can be compared with other chlorinated naphthalene derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2-Chloro-naphthalene | Moderate antibacterial | Membrane disruption |
| 3-Chloro-naphthalene | Low antifungal | Unknown |
| (R)-2-chloro-naphthalenol | High anti-inflammatory | Cytokine inhibition |
This comparison highlights the unique properties of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol, particularly its strong antibacterial and anti-inflammatory activities relative to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
